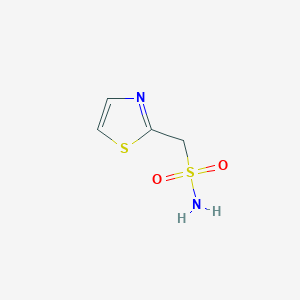
Thiazol-2-ylmethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiazol-2-ylmethanesulfonamide is a compound that belongs to the class of thiazoles, which are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of thiazole derivatives, including thiazol-2-ylmethanesulfonamide, often involves the Hantzsch synthesis method. This method typically involves the cyclization of alpha-halocarbonyl compounds with reactants containing the N-C-S fragment, such as thiourea, thioamides, thiosemicarbazides, and thiosemicarbazones . The reaction conditions usually require heating and the presence of a suitable solvent.
Industrial Production Methods: Industrial production of thiazole derivatives may employ eco-friendly methods such as microwave irradiation techniques. These methods allow for rapid and efficient synthesis under solvent-free conditions, which is advantageous for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Thiazol-2-ylmethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiazolidines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic reagents like halogens and nucleophilic reagents like amines are commonly employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Thiazol-2-ylmethanesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound is used in the production of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
Thiazol-2-ylmethanesulfonamide can be compared with other thiazole derivatives:
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole ring.
Uniqueness: this compound is unique due to its combination of thiazole and sulfonamide groups, which confer a broad spectrum of biological activities and make it a versatile compound for various applications .
Comparison with Similar Compounds
- Sulfathiazole
- Ritonavir
- Abafungin
- Tiazofurin
Biological Activity
Thiazol-2-ylmethanesulfonamide is a compound with significant biological activity, particularly in antimicrobial applications. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
IUPAC Name: N-(2-propan-2-yl-1,3-thiazol-5-yl)methanesulfonamide
Molecular Formula: C7H12N2O2S2
Molecular Weight: 220.3 g/mol
The compound features a thiazole ring, which is a five-membered heterocyclic structure containing nitrogen and sulfur. The methanesulfonamide group enhances its ability to penetrate cell membranes and interact with intracellular targets, which is crucial for its antimicrobial activity .
This compound exhibits its biological effects primarily through:
- Disruption of Bacterial Cell Membranes: The compound alters the integrity of bacterial membranes, leading to cell lysis.
- Inhibition of Enzymatic Activity: It may interfere with specific enzymes essential for bacterial survival by binding to their active sites .
Antimicrobial Activity
This compound has been shown to possess significant antimicrobial properties against various bacterial strains. Below is a summary of its efficacy against selected pathogens:
| Pathogen | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| Escherichia coli | 15 | 32 |
| Staphylococcus aureus | 18 | 16 |
| Pseudomonas aeruginosa | 12 | 64 |
These results indicate that this compound has a promising profile as an antimicrobial agent .
Case Studies
-
In Vitro Studies:
A study investigated the antibacterial effects of this compound against multi-drug resistant strains. The compound demonstrated effective inhibition comparable to standard antibiotics, suggesting its potential as an alternative treatment option . -
Molecular Docking Studies:
Molecular docking analyses revealed that this compound binds effectively to bacterial DNA gyrase, a critical enzyme for DNA replication. This binding disrupts the function of DNA gyrase, further contributing to its antimicrobial effects . -
Pharmacological Evaluation:
In vivo studies assessed the efficacy of this compound in animal models infected with resistant bacterial strains. Results showed a significant reduction in bacterial load and improved survival rates, highlighting its therapeutic potential .
Potential Applications
Beyond its antimicrobial properties, this compound may have applications in other therapeutic areas, including:
Properties
Molecular Formula |
C4H6N2O2S2 |
|---|---|
Molecular Weight |
178.2 g/mol |
IUPAC Name |
1,3-thiazol-2-ylmethanesulfonamide |
InChI |
InChI=1S/C4H6N2O2S2/c5-10(7,8)3-4-6-1-2-9-4/h1-2H,3H2,(H2,5,7,8) |
InChI Key |
HVYIYGBLHRXWAN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=N1)CS(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















